Loline

Overview

Description

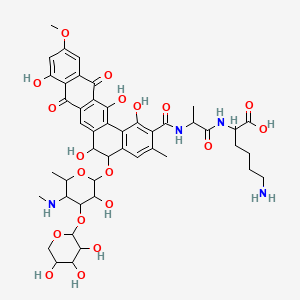

Loline is a small alkaloid belonging to the class of 1-aminopyrrolizidines. It is a bioactive natural product with several distinct biological and chemical features. This compound alkaloids are primarily produced in grasses infected by endophytic fungal symbionts of the genus Epichloë. These compounds are known for their insecticidal and insect-deterrent properties, which help protect the host plants from herbivorous insects and environmental stresses .

Mechanism of Action

- Role : They increase the resistance of grasses infected by endophytic fungal symbionts (genus Epichloë) to insect herbivores. Additionally, they may protect the infected plants from environmental stresses like drought and spatial competition .

- Dopamine Release Inhibition : While lobeline (a specific loline) inhibits nicotine-evoked dopamine release, it does not release dopamine from its presynaptic terminal. Instead, it appears to induce dopamine metabolism .

Target of Action

Mode of Action

Biochemical Analysis

Biochemical Properties

Loline plays a crucial role in biochemical reactions, particularly in the context of its insecticidal activity. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound alkaloids are produced by mutualistic fungi symbiotic with grasses, and they protect the host plants from insects . The enzymes involved in the biosynthesis of this compound include those encoded by the gene clusters LOL-1 and LOL-2 in the fungal symbiont Neotyphodium uncinatum . These enzymes facilitate the conversion of precursor molecules into this compound through a series of biochemical reactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways and altering gene expression. In plants, this compound alkaloids accumulate to high levels, providing resistance against insect herbivores . This accumulation affects cellular metabolism by altering the levels of metabolites involved in defense mechanisms. Additionally, this compound’s presence in the plant tissues can impact the overall health and growth of the plant by modulating cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound binds to receptors on the surface of insect cells, leading to enzyme inhibition and disruption of normal cellular functions . This binding interaction triggers a cascade of events that result in the insecticidal effects of this compound. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in defense responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its insecticidal activity . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of its impact on gene expression and metabolic processes. These temporal effects are important for understanding the long-term efficacy and stability of this compound in various applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits insecticidal activity without causing significant adverse effects . At high doses, this compound can be toxic and may cause adverse effects such as disruption of normal cellular functions and metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without being harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its biosynthesis and degradation. The enzymes encoded by the LOL-1 and LOL-2 gene clusters play a key role in the biosynthesis of this compound . These enzymes facilitate the conversion of precursor molecules into this compound through a series of biochemical reactions. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in defense mechanisms.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cell membranes, allowing it to accumulate in specific tissues . The distribution of this compound within the plant tissues is crucial for its insecticidal activity, as it needs to be present in sufficient concentrations to be effective against insect herbivores.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows this compound to interact with specific biomolecules and exert its effects on cellular processes. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its use in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of loline alkaloids has posed significant challenges to chemists due to their complex structure. An efficient synthetic route involves a Sharpless epoxidation, a Grubbs olefin metathesis, and an unprecedented transannular aminobromination, which converts an eight-membered cyclic carbamate into a bromopyrrolizidine . This synthesis is marked by a high degree of chemo- and stereoselectivity and provides access to several members of the this compound alkaloid family.

Industrial Production Methods: Industrial production of this compound alkaloids is not well-documented, likely due to the complexity of their synthesis and the challenges associated with large-scale production. Most research focuses on laboratory-scale synthesis and the study of their biological interactions.

Chemical Reactions Analysis

Types of Reactions: Loline undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the functional groups attached to the this compound structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products:

- N-formyl this compound

- N-acetyl this compound

- N-methyl this compound

Scientific Research Applications

Loline alkaloids have a wide range of scientific research applications:

- Chemistry: this compound serves as a model compound for studying synthetic efficiency and the development of new synthetic methodologies .

- Biology: this compound’s insecticidal properties make it a valuable compound for studying plant-insect interactions and the role of endophytic fungi in plant defense .

- Medicine: Research is ongoing to explore the potential medicinal applications of this compound alkaloids, particularly their bioactivity against various pests and pathogens .

- Industry: this compound alkaloids are used in agricultural practices to enhance the resistance of crops to insect herbivores and environmental stresses .

Comparison with Similar Compounds

Loline alkaloids are unique due to their saturated pyrrolizidine ring, primary amine at the C-1 carbon, and internal ether bridge. Similar compounds include:

- Northis compound: A derivative of this compound with a similar structure but different substituents .

- N-formyl this compound: A biosynthetic derivative of this compound with a formyl group at the C-1 amine .

- N-acetyl this compound: Another derivative with an acetyl group at the C-1 amine .

These compounds share the core pyrrolizidine structure but differ in their substituents, leading to variations in their bioactivity and chemical properties.

Properties

IUPAC Name |

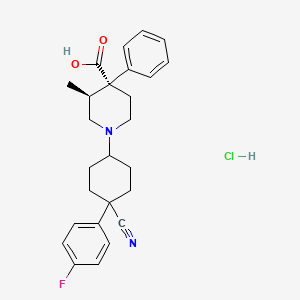

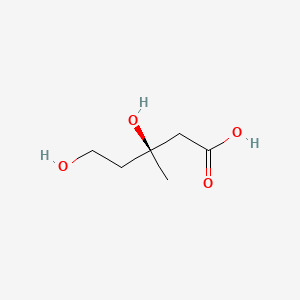

(1R,3S,7S,8R)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-9-7-6-4-10-3-2-5(11-6)8(7)10/h5-9H,2-4H2,1H3/t5-,6+,7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMNROCQHKJDAQ-FKSUSPILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1C2CN3C1C(O2)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1[C@H]2CN3[C@@H]1[C@@H](O2)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25161-91-5 | |

| Record name | Loline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25161-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025161915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC997T2WZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the structure of lolines unique among pyrrolizidine alkaloids?

A1: Loline alkaloids possess a distinctive ether bridge connecting the C2 and C7 carbon atoms of the pyrrolizidine ring system, a feature rarely observed in natural products. [, , ] This unusual structural element significantly contributes to their biological activity and poses intriguing questions regarding their biosynthetic pathway.

Q2: How is the ether bridge formed in this compound alkaloids?

A2: The formation of the ether bridge is catalyzed by a remarkable enzyme, LolO, a 2-oxoglutarate-dependent nonheme iron dioxygenase. [, ] This enzyme catalyzes a four-electron oxidation of the intermediate, 1-exo-acetamidopyrrolizidine (AcAP), first at the C2 position and subsequently at the C7 position, leading to the formation of N-acetylnorthis compound (NANL). []

Q3: What is the first committed intermediate in the this compound biosynthetic pathway?

A3: Feeding experiments with deuterium-labeled compounds suggest that N-(3-amino-3-carboxypropyl)proline is the first committed intermediate in the biosynthesis of lolines. []

Q4: How does the host plant contribute to this compound alkaloid diversity?

A4: While the majority of this compound alkaloid biosynthesis is carried out by fungal enzymes, plant enzymes play a role in diversification. For example, a plant acetyltransferase is responsible for the conversion of this compound to N-acetylthis compound (NAL). [, ]

Q5: Why do different grass-endophyte symbiota produce different this compound alkaloid profiles?

A5: The diversity in this compound alkaloid profiles arises from variations in the this compound alkaloid biosynthesis (LOL) gene cluster among different Epichloë and Atkinsonella species. [] These variations include changes in gene content, orientation, and position within the genome. Frequent, independent losses of specific genes involved in the later stages of the pathway contribute to the diverse profiles observed. []

Q6: What is the primary ecological role of this compound alkaloids?

A6: this compound alkaloids act as a chemical defense mechanism, protecting host grasses from insect herbivory. [, , , , ] Their presence has been shown to deter feeding and reduce survival of a wide range of insect pests, including aphids, grass grubs, and stem weevils.

Q7: How do lolines exert their insecticidal and antifeedant effects?

A7: While the exact mechanisms of action are not fully understood, lolines are thought to affect insects by interfering with neurotransmission. [, , ] Their structural similarity to certain neurotransmitters suggests they might bind to and disrupt insect-specific receptors.

Q8: Are lolines equally effective against all insect species?

A8: No, the effectiveness of lolines varies depending on the insect species, developmental stage, and feeding behavior. For example, lolines are more effective against phloem-feeding insects like aphids than xylem-feeding insects. [, ] This selectivity may be due to the differential distribution of lolines within the plant tissues.

Q9: How does the concentration of lolines in plants influence their effectiveness against insects?

A9: The efficacy of lolines is often concentration-dependent. [, , ] Higher concentrations generally result in greater feeding deterrence and mortality in susceptible insect species. For instance, black field crickets consumed significantly less of an artificial diet containing 5,600 µg/g lolines compared to a this compound-free diet. []

Q10: Are there instances where endophyte infection does not affect insect populations?

A10: Yes, studies have shown that the presence of endophytes producing lolines does not always translate to insect resistance. In some cases, this lack of effect may be attributed to the translocation of lolines within the plant. For instance, in Elymus species infected with this compound-producing endophytes, the alkaloids were found to be primarily translocated in the xylem, making them inaccessible to phloem-feeding aphids. []

Q11: Are this compound alkaloids toxic to mammals?

A11: Unlike some other alkaloids produced by fungal endophytes, lolines are generally considered to be non-toxic to mammals, including livestock. [, ] Studies in sheep have shown that lolines are rapidly metabolized and excreted, with no significant adverse effects observed even at relatively high doses. [, ]

Q12: Can the form of lolines influence their bioavailability and potential effects on rumen fermentation?

A13: Research suggests that the form of lolines can vary during digestion. For instance, N-formyl this compound (NFL) was found to be the predominant form in sterile rumen fluid, while in viable rumen fluid, a significant portion was metabolized to other derivatives, including NANL and this compound base. [] While this compound presence appeared to have minimal impact on rumen fermentation, further research is needed to fully understand its influence on rumen microbial populations and activity. []

Q13: What are the potential applications of this compound alkaloids in agriculture?

A14: The potent insecticidal activity and low mammalian toxicity of this compound alkaloids make them promising candidates for developing biopesticides and breeding insect-resistant grass cultivars. [, , ] Incorporating this compound-producing endophytes into forage and turf grasses could offer a sustainable approach to pest management, reducing reliance on synthetic pesticides.

Q14: What are the future directions for research on this compound alkaloids?

A15: Further research is needed to fully elucidate the molecular mechanisms underlying the insecticidal activity of lolines, including identification of target sites and potential resistance mechanisms in insects. [] Additionally, investigating the ecological interactions between this compound-producing endophytes, their host plants, and insect communities will be crucial for developing effective and sustainable pest management strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.